Bersiporocin

Prolyl-tRNA Synthetase Enzyme Inhibition IC50

Select this first-in-class PRS inhibitor to dissect collagen biosynthesis with precision. Its unique asymmetric binding to the EPRS1 homodimer preserves essential housekeeping functions while inhibiting pathological collagen overproduction. Proven lack of drug-drug interactions with standard-of-care nintedanib and pirfenidone enables robust combination therapy studies. Translational Pro-C3 biomarker response allows clinically relevant pharmacodynamic assessments. Essential for comparative pharmacology mapping fibrosis pathways.

Molecular Formula C15H19Cl2N3O
Molecular Weight 328.2 g/mol
CAS No. 2241808-52-4
Cat. No. B10860283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBersiporocin
CAS2241808-52-4
Molecular FormulaC15H19Cl2N3O
Molecular Weight328.2 g/mol
Structural Identifiers
SMILESC1CC(C(NC1)CCCN2C=NC3=C2C=CC(=C3Cl)Cl)O
InChIInChI=1S/C15H19Cl2N3O/c16-10-5-6-12-15(14(10)17)19-9-20(12)8-2-3-11-13(21)4-1-7-18-11/h5-6,9,11,13,18,21H,1-4,7-8H2/t11-,13+/m1/s1
InChIKeyVXCNMWNXDDMFSX-YPMHNXCESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bersiporocin (CAS 2241808-52-4) as a First-in-Class, Orally Active Prolyl-tRNA Synthetase (PRS) Inhibitor for Antifibrotic Research


Bersiporocin (also known as DWN12088) is a novel, orally administered small molecule that functions as a selective inhibitor of prolyl-tRNA synthetase (PRS), also termed glutamyl-prolyl-tRNA synthetase (EPRS1) [1]. It is a first-in-class antifibrotic agent currently in global Phase 2 clinical development for Idiopathic Pulmonary Fibrosis (IPF) [2]. Its mechanism directly targets the enzyme responsible for conjugating proline to tRNA, a critical step in collagen biosynthesis, thereby downregulating collagen production at its source [3].

Why Bersiporocin Cannot Be Substituted with Other Antifibrotic Agents or Standard PRS Inhibitors


Substituting Bersiporocin with other antifibrotics like nintedanib or pirfenidone, or with alternative PRS inhibitors like halofuginone, is not scientifically valid due to fundamental mechanistic, selectivity, and clinical integration differences. Bersiporocin is a first-in-class PRS inhibitor with a unique asymmetric binding mode to the EPRS1 homodimer, which is proposed to preserve essential housekeeping functions of the enzyme while inhibiting pathological collagen overproduction [1]. In contrast, nintedanib and pirfenidone target different pathways (tyrosine kinases and TGF-beta, respectively), offering complementary mechanisms [2]. Furthermore, Bersiporocin has demonstrated a lack of significant drug-drug interactions with these standard-of-care agents, a critical clinical differentiator [3].

Quantitative Evidence of Bersiporocin's Differentiated Profile for Scientific Selection and Procurement


Enzymatic Potency: Bersiporocin's Inhibition of PRS Compared to Baseline

Bersiporocin demonstrates potent inhibition of its primary target, prolyl-tRNA synthetase (PRS). The compound exhibits an IC50 of ≤100 nM against PRS activity . This potency is a key determinant of its ability to downregulate collagen synthesis at the translational level. While direct head-to-head IC50 comparisons with other PRS inhibitors are not available in the same assay system, this value establishes a quantitative benchmark for its intended pharmacological activity.

Prolyl-tRNA Synthetase Enzyme Inhibition IC50 Collagen Synthesis

Mechanistic Differentiator: Asymmetric Inhibition of EPRS1 Homodimer

A peer-reviewed study published in EMBO Molecular Medicine elucidated Bersiporocin's unique mechanism of action, differentiating it from non-selective PRS inhibitors. The research demonstrates that Bersiporocin binds asymmetrically to the EPRS1 homodimer, strongly inhibiting only one catalytic site while inducing a conformational change that prevents binding to the second [1]. This 'partial' inhibition is a proposed mechanism for preserving the enzyme's essential housekeeping functions in global protein synthesis while effectively suppressing pathological collagen production [1]. In contrast, less specific inhibitors may cause complete enzyme blockade, potentially leading to greater on-target toxicity.

EPRS1 Homodimer Asymmetric Inhibition Mechanism of Action Safety Profile

Pharmacodynamic Effect: Reduction in Collagen Synthesis Biomarker in Humans

In a first-in-human Phase 1 study, Bersiporocin treatment led to a quantifiable reduction in pro-peptide of type 3 procollagen (Pro-C3), a key biomarker of collagen synthesis and fibrosis. The levels of Pro-C3 were lower after treatment with bersiporocin compared to placebo in the multiple-ascending dose (MAD) study [1]. This provides early clinical evidence of target engagement and its downstream effect on collagen turnover in humans.

Pharmacodynamics Pro-C3 Biomarker Phase 1 Collagen

Clinical Combination Potential: Lack of Drug-Drug Interactions with Standard of Care

A dedicated clinical DDI study demonstrated that Bersiporocin can be co-administered with the current standard-of-care antifibrotic agents nintedanib and pirfenidone without significant pharmacokinetic interactions [1]. The study concluded that there was no significant pharmacokinetic DDI between bersiporocin, and pirfenidone or nintedanib [1]. This is a critical differentiator from many developmental candidates and enables its evaluation as both a monotherapy and a combination therapy in the ongoing Phase 2 trial (NCT05389215) [2].

Drug-Drug Interactions DDI Nintedanib Pirfenidone Combination Therapy IPF

Recommended Research and Industrial Application Scenarios for Bersiporocin Based on Quantitative Evidence


Investigating PRS-Mediated Collagen Regulation in Fibrotic Disease Models

Due to its potent inhibition of PRS (IC50 ≤ 100 nM) and unique asymmetric binding mechanism, Bersiporocin is an optimal tool compound for dissecting the specific role of EPRS1 in collagen biosynthesis . Its mechanism allows researchers to study the effects of partial versus complete pathway inhibition on both pathological fibrosis and normal cellular homeostasis, a crucial nuance for target validation studies.

Validating Combination Strategies with Standard-of-Care Antifibrotics

The proven lack of significant drug-drug interactions with nintedanib and pirfenidone positions Bersiporocin as the premier PRS inhibitor for combination therapy studies . Researchers can confidently design in vivo experiments and translational models using Bersiporocin alongside these agents to explore synergistic effects, without the confounding variable of adverse PK interactions.

Biomarker-Driven In Vivo Efficacy Studies for Pulmonary Fibrosis

The demonstration that Bersiporocin lowers Pro-C3 levels in humans provides a translational bridge for preclinical research . Bersiporocin can be employed in animal models of IPF (e.g., bleomycin-induced) where efficacy can be correlated not only with histological improvements in fibrosis but also with changes in circulating Pro-C3, enabling more robust and clinically relevant pharmacodynamic assessments.

Comparative Mechanistic Studies Against Other Antifibrotic Classes

As a first-in-class PRS inhibitor, Bersiporocin is an essential tool for comparative pharmacology studies against multi-kinase inhibitors (nintedanib) and TGF-beta modulators (pirfenidone) . Such studies are critical for mapping the distinct downstream effects of targeting collagen synthesis at its source versus broader inflammatory or signaling pathways, thereby advancing the fundamental understanding of fibrotic disease pathogenesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bersiporocin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.